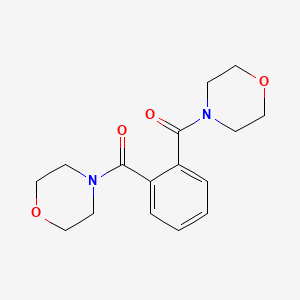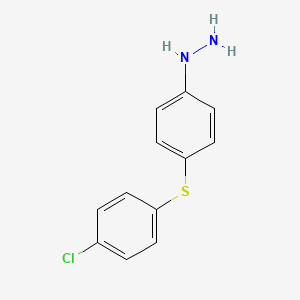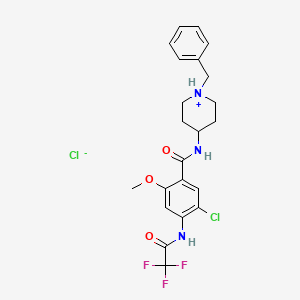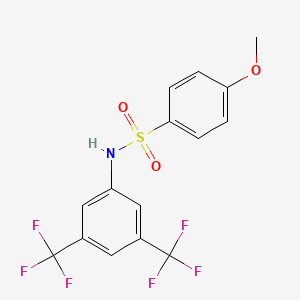
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a complex organophosphorus compound It is characterized by the presence of both phosphorus and boron atoms within its molecular structure, which imparts unique chemical properties
Vorbereitungsmethoden
The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.
Analyse Chemischer Reaktionen
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.
Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Wissenschaftliche Forschungsanwendungen
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide include other dioxaphosphaborinanes with different substituents. For example:
1,3,5,2-Dioxaphosphaborinane, 4,6-bis(4-nitrophenyl)-2,5-diphenyl-: This compound has nitrophenyl groups instead of phenyl groups, which alters its chemical reactivity and applications.
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-4,6-bis(trichloromethyl)-: The presence of trichloromethyl groups significantly changes its physical and chemical properties. The uniqueness of this compound lies in its specific combination of phenyl groups and the P→B bond, which imparts distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
74659-21-5 |
|---|---|
Molekularformel |
C14H14BO2PS |
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
XGDDOWGFMKZYEN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)











